molecular formula C11H12N2O B1586720 2-Morpholinobenzonitrile CAS No. 204078-32-0

2-Morpholinobenzonitrile

Cat. No.: B1586720
CAS No.: 204078-32-0
M. Wt: 188.23 g/mol
InChI Key: KSUYFCSSOHFITQ-UHFFFAOYSA-N
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Description

2-Morpholinobenzonitrile is an organic compound with the molecular formula C11H12N2O It is characterized by the presence of a morpholine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Morpholinobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with 2-chlorobenzonitrile. This reaction typically requires the presence of a base such as sodium t-butanolate and a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) chloroform complex, in a solvent like toluene at elevated temperatures (around 70°C) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

2-Morpholinobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholinobenzonitrile largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

    4-Morpholinobenzonitrile: Similar structure but with the morpholine ring attached at the para position.

    3-Morpholinobenzonitrile: Similar structure but with the morpholine ring attached at the meta position.

Uniqueness: 2-Morpholinobenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties and chemical behavior compared to its meta and para counterparts.

Properties

IUPAC Name

2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUYFCSSOHFITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371769
Record name 2-Morpholinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204078-32-0
Record name 2-Morpholinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluorobenzonitrile (1.21 g, 1.00 mmol) was dissolved in acetonitrile (50 ml), and morpholine (33 ml, 377 mmol) was added thereto followed by stirring at 110° C. for 2 nights. After the reaction was completed, the reaction mixture was concentrated to give oily substances which were then purified by silica gel chromatography (eluent: chloroform) to give the title compound (1.80 g, 95%) as oily substances.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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